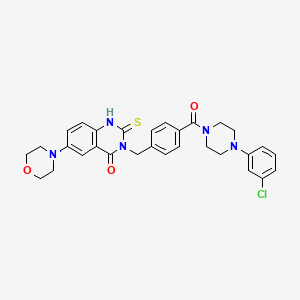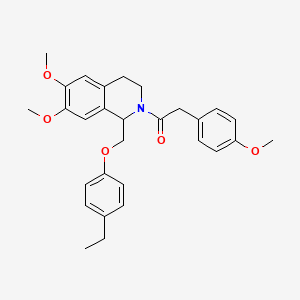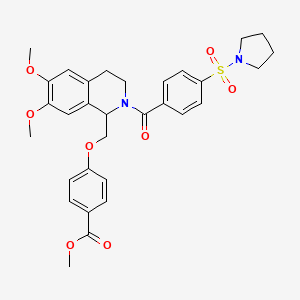![molecular formula C16H13FN2OS B11219586 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11219586.png)
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
The synthesis of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzylamine and 6-fluoro-2-aminobenzothiazole.
Formation of Intermediate: The initial step involves the condensation of 4-methylbenzylamine with 6-fluoro-2-aminobenzothiazole under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazolinone core.
Sulfur Incorporation:
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfanylidene group to a thiol.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Pharmacology: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and pathways, providing insights into cellular mechanisms and disease states.
Mecanismo De Acción
The mechanism of action of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one include:
6-fluoro-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the sulfanylidene group, which may affect its biological activity and chemical reactivity.
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the fluorine atom, which may influence its pharmacological properties.
6-fluoro-3-[(4-methylphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-one: Contains an oxo group instead of a sulfanylidene group, potentially altering its chemical behavior and biological interactions.
The uniqueness of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C16H13FN2OS |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
Clave InChI |
RAVIBCVVYZBFKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11219516.png)



![ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B11219544.png)
![N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide](/img/structure/B11219552.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B11219561.png)
![5-(4-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11219564.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11219570.png)
![5-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B11219575.png)
![3-[6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11219581.png)
![3-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11219588.png)
![7-(2-Fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11219591.png)
![2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B11219593.png)
